molecular formula C7H16N2S B1363784 1-Hexyl-2-thiourea CAS No. 21071-27-2

1-Hexyl-2-thiourea

Cat. No. B1363784
CAS RN: 21071-27-2
M. Wt: 160.28 g/mol
InChI Key: LMYQWQCDUHNQLF-UHFFFAOYSA-N
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Description

1-Hexyl-2-thiourea is an organic compound with the molecular formula C7H16N2S and an average mass of 160.280 Da . It is also known by other names such as 1-Hexylthiourea and N-hexylthiourea .


Synthesis Analysis

A practical protocol for the synthesis of symmetric thioureas, which could potentially include 1-Hexyl-2-thiourea, involves the reaction of amines with phenyl chlorothionoformate in water. This reaction yields symmetrical thioureas or heterocyclic thiones in good to excellent yields .


Molecular Structure Analysis

Thiourea, a component of 1-Hexyl-2-thiourea, is a planar molecule with a C=S bond distance of 1.71 Å and average C-N distances of 1.33 Å . The thione form of thiourea predominates in aqueous solutions .


Chemical Reactions Analysis

Intermolecular hydrogen bond interactions between thiourea and water molecules have been studied using various analytical methods. The Thio-(H2O)5 complex, which could potentially include 1-Hexyl-2-thiourea, has higher stabilization energy values than other complexes .


Physical And Chemical Properties Analysis

1-Hexyl-2-thiourea has a density of 1.0±0.1 g/cm3, a boiling point of 240.8±23.0 °C at 760 mmHg, and a flash point of 99.4±22.6 °C . Its molar refractivity is 48.9±0.3 cm3, and it has 2 H bond acceptors, 3 H bond donors, and 6 freely rotating bonds .

Scientific Research Applications

Synthesis and Biological Activities

1-Hexyl-2-thiourea derivatives have been explored for their potential in various biological activities. For instance, the synthesis and evaluation of certain thiourea derivatives, such as 1-Benzoyl-3-methyl Thiourea, have demonstrated cytotoxicity against cancer cell lines, indicating their potential in anticancer drug research (Ruswanto et al., 2015). Additionally, the green synthesis of symmetrical N, N′-disubstituted thiourea derivatives in water using solar energy illustrates an environmentally friendly approach in the field of medicinal chemistry, highlighting the importance of thioureas in drug and agricultural applications (Kumavat et al., 2013).

Antioxidant Properties and Biological Interactions

Thiourea derivatives have shown remarkable antioxidant properties and interactions with biological systems. For example, thiourea forms a redox-inactive thiourea-copper complex, which protects against copper-induced oxidative damage. This property has implications in studies of hydroxyl radicals and metal-mediated biological damage (Zhu et al., 2002). Thiourea and its derivatives like dimethylthiourea have been noted for their ability to scavenge hydroxyl radicals and inhibit peroxynitrite-dependent damage, suggesting their role in mitigating oxidative stress in biological systems (Whiteman & Halliwell, 1997).

Potential in Treating Tuberculosis

Thiourea compounds, such as isoxyl (a thiourea derivative), have been identified for their unique mechanism of action against Mycobacterium tuberculosis. Isoxyl's ability to inhibit the synthesis of essential fatty acids in M. tuberculosis showcases the potential of thiourea derivatives in developing new therapeutic strategies for tuberculosis (Phetsuksiri et al., 2003).

Analytical and Environmental Applications

1-Hexyl-2-thiourea and its derivatives also find applications in analytical chemistry. For instance, the photoluminescence properties of certain thiourea derivatives are utilized in the detection of chromium(VI) ions, demonstrating the role of thioureas in environmental monitoring and analytical chemistry (Sunil & Rao, 2015). Additionally, thiourea's role in the voltammetric behavior of the copper(II)-thiourea system in sulfuric acid medium is crucial in applications likecopper electrorefining, where thiourea is used as a leveling agent, aiding in the study of adsorption and complex formation processes relevant to industrial applications (Cofre & Bustos, 1994).

Genotoxicity and Cellular Effects

The genotoxic and mutagenic potential of thiourea has been a subject of study in cultured mammalian cells. Thiourea induces DNA repair in rat hepatocyte cultures and increases the frequency of gene mutations in V79 Chinese hamster cells, highlighting the need for caution in its application and further investigation into its genotoxic effects (Ziegler-Skylakakis et al., 1985).

Applications in Drug Design

The versatility of thioureas in drug design and medicinal chemistry is well-acknowledged. They have been utilized as ligands in coordination compounds and as synthons in heterocyclic syntheses. Their role in the synthesis of pharmaceuticals and agrochemical ingredients underlines their significance in both medicinal and agricultural fields (Shakeel et al., 2016).

Safety And Hazards

1-Hexyl-2-thiourea may form combustible dust concentrations in air and is harmful if swallowed . It is suspected of causing cancer and damaging the unborn child . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

Future Directions

Thiazolidine motifs, which are related to thiourea, have been of great interest for researchers due to their wide application in diverse fields . They are used as vehicles in the synthesis of valuable organic combinations and show varied biological properties . Future research could focus on developing multifunctional drugs and improving their activity .

properties

IUPAC Name

hexylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2S/c1-2-3-4-5-6-9-7(8)10/h2-6H2,1H3,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYQWQCDUHNQLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365236
Record name 1-Hexyl-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexyl-2-thiourea

CAS RN

21071-27-2
Record name 1-Hexyl-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KK Bjornen - 1999 - search.proquest.com
Ligand-modified micellar-enhanced ultrafiltration (LM-MEUF) is a membrane based separation method for removal of metal ions from aqueous solutions. An amphilic ligand which will …
Number of citations: 4 search.proquest.com

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